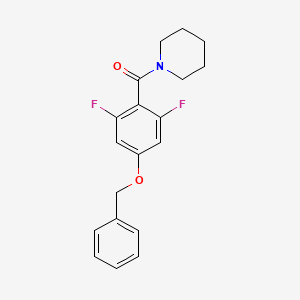
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a benzyloxy group, two fluorine atoms, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting 4-hydroxy-2,6-difluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinyl Group: The benzyloxy intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidinyl group.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the methanone group to a methanol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)-2,6-difluorophenyl)(morpholin-4-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(pyrrolidin-1-yl)methanone
- (4-(Benzyloxy)-2,6-difluorophenyl)(azepan-1-yl)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl group, which imparts specific pharmacological properties. The combination of the benzyloxy and difluorophenyl groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C19H19F2NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2,6-difluoro-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H19F2NO2/c20-16-11-15(24-13-14-7-3-1-4-8-14)12-17(21)18(16)19(23)22-9-5-2-6-10-22/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 |
InChI Key |
DEMNYEDANJRHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















